7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPNGOKBBWGSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654003 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944580-91-0 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example from Literature:
- A typical synthesis involves refluxing 2-aminopyridine derivatives with 2-bromo-1-(substituted phenyl)ethanones in acetone, followed by acid treatment and basification to isolate the imidazo[1,2-a]pyridine core.
Introduction of the Trifluoromethyl Group at the 7-Position
The 7-position on the imidazo[1,2-a]pyridine ring corresponds to a position on the pyridine moiety. Introducing a trifluoromethyl group here requires specific strategies:
Use of Trifluoromethyl-Substituted Precursors
Metal-Free Dehydrative Coupling with Trifluoroacetaldehyde
- A recent advancement is the metal-free synthesis of trifluoromethylated imidazo[1,2-a]pyridines via dehydrative coupling of imidazo[1,2-a]pyridines with trifluoroacetaldehyde in hexafluoroisopropanol (HFIP) solvent at room temperature.
- This method achieves direct C(sp^2)–H hydroxytrifluoromethylation without transition metals or oxidants, providing a green, mild, and operationally simple protocol.
- The reaction proceeds through a dehydrative cross-coupling mechanism, tolerates a broad substrate scope, and is scalable to gram quantities.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Advantages
- The classical cyclization method relies on nucleophilic substitution and ring closure, followed by acid-base workup to isolate the product.
- The metal-free dehydrative coupling method involves direct functionalization of the imidazo[1,2-a]pyridine C–H bond with trifluoroacetaldehyde, forming trifluoromethyl carbinol intermediates that can be further transformed.
- The latter method is notable for:
- Avoiding transition metals and oxidants, reducing environmental impact.
- Mild reaction conditions (room temperature).
- Operational simplicity and atom economy.
- Functional group tolerance, allowing diverse substitution patterns.
Supporting Research Findings
- The classical method yields trifluoromethylated imidazo[1,2-a]pyridines as white solids with melting points around 168–170 °C, confirmed by ^1H NMR and mass spectrometry.
- The metal-free coupling method has been validated by gram-scale synthesis and subsequent synthetic transformations, highlighting its practical utility in organic synthesis.
Summary Table of Preparation Methods
| Aspect | Classical Cyclization Method | Metal-Free Dehydrative Coupling Method |
|---|---|---|
| Starting Materials | 2-aminopyridines, α-bromo ketones | Imidazo[1,2-a]pyridines, trifluoroacetaldehyde |
| Reaction Conditions | Reflux in acetone, acid/base treatment | Room temperature, HFIP solvent, no catalyst |
| Catalyst Requirement | None (acid/base used for workup) | None (metal-free) |
| Yield | High (up to 90%) | Efficient (exact yields vary) |
| Environmental Impact | Moderate (uses organic solvents and acids) | Low (green, no metals or oxidants) |
| Functional Group Tolerance | Moderate | Broad |
| Scalability | Established | Demonstrated gram-scale synthesis |
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of a hydrogen atom or another substituent with a different group, often using electrophilic or nucleophilic reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the oxidation state of the compound.
Radical Reactions: These involve the formation of radical intermediates, which can lead to the functionalization of the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions can vary widely, from mild, room-temperature conditions to more extreme temperatures and pressures, depending on the desired transformation .
Major Products
The major products formed from these reactions often include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine exhibits promising antitumor properties. According to a patent (CN104370898A), this compound shows inhibitory effects against several types of cancer cells, including human liver, breast, lung, stomach, and prostate cancer cells. The research indicates that it can be developed into effective treatments for these malignancies due to its low toxicity and significant anti-tumor activity .
Table 1: Antitumor Activity of this compound
| Cancer Type | Inhibition Effect |
|---|---|
| Liver Cancer | High |
| Breast Cancer | Moderate |
| Lung Cancer | High |
| Stomach Cancer | Moderate |
| Prostate Cancer | High |
In addition to antitumor effects, derivatives of imidazo[1,2-a]pyridine have been reported to possess anxiolytic , anti-anoxic , hypnotic , and anticonvulsant properties. These pharmacological activities make it a candidate for treating anxiety disorders and sleep disturbances .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods. A notable approach involves a rapid and environmentally friendly route that utilizes metal-free conditions and aqueous environments. This method not only enhances the yield but also aligns with green chemistry principles .
Table 2: Comparison of Synthesis Methods for Imidazo[1,2-a]pyridine
| Synthesis Method | Conditions | Yield (%) | Environmental Impact |
|---|---|---|---|
| Traditional Metal-Catalyzed Reaction | Organic solvents | Moderate | High |
| Metal-Free Aqueous Synthesis | Ambient temperature, water | High | Low |
Research has demonstrated that this compound derivatives can significantly affect neurological functions. For instance, studies have shown that these compounds can enhance cerebral circulation and improve survival rates in hypoxic conditions in animal models .
Case Study: Anxiolytic Activity
A study evaluated the anxiolytic effects of various imidazo[1,2-a]pyridine derivatives on mice. The results indicated that doses ranging from 0.1 to 10 mg/kg significantly increased food consumption in anxiety-induced models .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at various receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and the structure of the derivative being used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-(Trifluoromethyl)imidazo[1,2-a]pyridine with derivatives bearing substituents at different positions or with alternative functional groups. Key factors include electronic effects , synthetic accessibility , and biological activity .
Substituent Position and Electronic Effects
Key Observations :
- The 7-position is critical for modulating electronic and steric effects. For example, 7-CF₃ improves reaction yields in hydroxydifluoromethylation compared to 7-CH₃ .
- Substituents at position 2 (e.g., -CN in ULEGOI) reduce biological activity, while position 4 modifications (e.g., methyl groups) enhance anticholinesterase effects .
Key Observations :
Key Observations :
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine is a notable derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties and bioavailability. The imidazo[1,2-a]pyridine core itself is recognized for its presence in various therapeutic agents, including those with antiviral, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Activity : This compound has shown potential in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer and chronic myeloid leukemia (CML) cells. The mechanism involves the induction of oxidative stress and cell senescence, leading to reduced viability of cancer cells .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial and antifungal activities. Studies have indicated that these compounds can effectively inhibit the growth of pathogenic microorganisms .
- Anti-inflammatory Effects : Compounds within this scaffold have demonstrated the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
Recent studies have highlighted the effectiveness of this compound in cancer therapy:
- Cell Viability Assays : In vitro assays using MTT and flow cytometry have shown that this compound significantly reduces cell viability in various cancer cell lines (e.g., K562 for CML and MCF-7 for breast cancer). For instance, a study reported an 80% reduction in proliferative capacity in hepatocarcinoma cells after treatment with a related compound .
- Mechanism of Action : The compound induces oxidative stress and activates apoptotic pathways. It has been observed that treatment leads to increased lipid peroxidation and decreased levels of reduced glutathione (GSH), which are indicative of oxidative damage .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacterial | Significant inhibition | |
| Fungal | Effective against several strains | |
| Viral | Potential antiviral properties |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability. Modifications at other positions on the imidazo ring can lead to varied biological profiles:
- Position 6 Substituents : Alterations here can significantly impact antiproliferative potency against specific cancer types.
- Functional Group Variations : Different substituents on the nitrogen atoms can modulate activity against specific targets such as kinases involved in cancer signaling pathways .
Case Studies
- Chronic Myeloid Leukemia (CML) : A study demonstrated that a derivative of this compound induced cell senescence in K562 cells through oxidative stress mechanisms. This suggests its potential as a therapeutic agent against CML .
- Breast Cancer : Another investigation reported that imidazopyridine derivatives inhibited growth in 90% of tested breast cancer cell lines compared to untreated controls, showcasing their promising anticancer properties .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing substituents at the 7-position of imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : Substituents at the 7-position (e.g., trifluoromethyl, methoxyphenyl) are typically introduced via Suzuki-Miyaura coupling or cyclocondensation reactions. For example, 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives are synthesized using palladium-catalyzed cross-coupling with arylboronic acids . Trisubstituted alkenes and heterocyclic partners can also be used to generate 2,3-disubstituted pyrrolo-imidazo[1,2-a]pyridines in moderate-to-good yields .
Q. How can NMR spectroscopy and mass spectrometry (MS) characterize 7-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : NMR detects aromatic proton environments (e.g., doublets at δ 8.37 ppm for pyridine protons) and coupling constants (), while NMR identifies trifluoromethyl groups. ESI-MS confirms molecular ions (e.g., [M+H] at m/z 315–340 for methoxyphenyl derivatives) .
Q. What are the typical biological screening protocols for imidazo[1,2-a]pyridines?
- Methodological Answer : FLT3 kinase inhibition assays use microfluidic systems to monitor substrate phosphorylation. Compounds are tested at 12-point 1/2log concentrations in 96-well plates with Caliper EZ Reader II. Cellular assays (e.g., HeLa cell growth inhibition) measure EC and GI values .
Advanced Research Questions
Q. How does C-3 Friedel-Crafts acylation optimize imidazo[1,2-a]pyridines for GABA receptor binding?
- Methodological Answer : Acetylation at C-3 using catalytic AlCl and acetic anhydride generates derivatives with enhanced GABA affinity. Computational models (e.g., docking studies) predict ligand-receptor interactions by analyzing steric and electronic complementarity. Parallel synthesis enables rapid library generation for structure-activity relationship (SAR) studies .
Q. What computational tools guide the optimization of imidazo[1,2-a]pyridine derivatives for biological activity?
- Methodological Answer : Electrostatic potential maps (EPMs) identify electron-deficient regions critical for target binding (e.g., CENP-E inhibition). Density functional theory (DFT) calculates charge distribution, while molecular dynamics simulations assess binding stability. These tools led to the discovery of 5-methoxy derivatives with sub-nanomolar IC values .
Q. How can radical functionalization strategies diversify imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : Transition-metal-catalyzed (e.g., Ru, Ir) or metal-free photoredox reactions enable C–H bond activation. For example, thiophene-substituted derivatives are synthesized via radical coupling with aryl iodides under blue-light irradiation. Mechanistic studies using radical traps (e.g., TEMPO) confirm intermediate formation .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for 7-substituted derivatives?
- Methodological Answer : Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies poor bioavailability. Prodrug strategies (e.g., esterification of hydroxyl groups) or formulation optimization (e.g., nanoparticle encapsulation) improve in vivo efficacy. Cross-species metabolite analysis (rodent vs. human hepatocytes) guides structural refinements .
Q. How do π-stacking interactions and intramolecular charge transfer influence the photophysical properties of imidazo[1,2-a]pyridines?
- Methodological Answer : X-ray crystallography reveals intermolecular π–π stacking (3.5–4.0 Å distances) and C–H⋯N hydrogen bonds, which enhance fluorescence quantum yields. Time-dependent DFT (TD-DFT) correlates emission wavelengths (e.g., deep-blue at 450 nm) with electron-withdrawing substituents (e.g., trifluoromethyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
